molecular formula C5H9ClO4S B1610231 Methyl 4-(chlorosulfonyl)butanoate CAS No. 81926-28-5

Methyl 4-(chlorosulfonyl)butanoate

Cat. No.: B1610231
CAS No.: 81926-28-5
M. Wt: 200.64 g/mol
InChI Key: JJXNQSGCXYTONF-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)butanoate is a useful research compound. Its molecular formula is C5H9ClO4S and its molecular weight is 200.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

Methyl 4-(chlorosulfonyl)butanoate derivatives, through molecular docking and spectroscopic analysis, have shown potential in bioactive compound development. Studies involving derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid indicate their role in bonding and inhibitory activities against specific growth factors, suggesting pharmacological significance. These compounds have been analyzed for their vibrational bands, molecular stability, reactivity, and nonlinear optical materials potential, using techniques like FT-IR, FT-Raman, and DFT calculations (K. Vanasundari et al., 2018).

Process Intensification in Synthesis

In another domain, this compound plays a critical role in the synthesis of esters, such as 4-chloro-2-methylphenoxyacetic acid (MCPA) esters, through esterification processes enhanced by immobilized enzyme catalysis under microwave irradiation. This showcases its utility in creating more environmentally friendly herbicide formulations with lower water solubility, highlighting the process intensification aspects of chemical synthesis (Somnath Shinde & G. Yadav, 2014).

Fermentation and Biofuel Production

Research into the fermentative production of butanol, a key area in biofuel production, underscores the importance of substrates derived from or related to this compound. Butanol production by Clostridia demonstrates the compound's relevance in generating fuels and fuel additives, pointing to its potential in sustainable energy solutions (S. Lee et al., 2008).

Biodiesel Combustion and Emissions

Studies on methyl butanoate, a related ester, provide insights into combustion processes relevant to biodiesel. Investigations into pyrolysis, autoignition, and emissions from methyl butanoate combustion help in understanding the combustion characteristics of biodiesel and its environmental impact. These studies contribute to the development of cleaner combustion technologies and the optimization of fuel properties for better performance and reduced emissions (A. Farooq et al., 2012).

Chemical Kinetics and Mechanism Studies

Kinetic models for the autoignition of methyl butanoate have been validated through experimental data, including ignition delay times and flame speed measurements. This research aids in the detailed understanding of the chemical kinetics involved in the oxidation processes of biofuels, highlighting the critical reaction pathways and providing a foundation for improving biofuel formulations (S. Dooley et al., 2008).

Properties

IUPAC Name

methyl 4-chlorosulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNQSGCXYTONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442403
Record name methyl 4-(chlorosulfonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81926-28-5
Record name methyl 4-(chlorosulfonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(chlorosulfonyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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